1-Cyclopropyl-4-vinyl-1H-indole
Description
1-Cyclopropyl-4-vinyl-1H-indole is a structurally complex indole derivative characterized by a cyclopropyl group at the 1-position and a vinyl substituent at the 4-position of the indole ring. Indole derivatives are widely studied due to their prevalence in pharmaceuticals, agrochemicals, and natural products. The vinyl group offers opportunities for further functionalization, such as polymerization or cross-coupling reactions.
For example, cyclopropane rings in indole systems often lead to unique NMR chemical shifts (e.g., δ 47.45 ppm for CH2 in cyclopropyl-containing systems) .
Properties
IUPAC Name |
1-cyclopropyl-4-ethenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-10-4-3-5-13-12(10)8-9-14(13)11-6-7-11/h2-5,8-9,11H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUBLGKLBMWUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CN(C2=CC=C1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-4-vinyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and cyclohexanone derivatives under acidic conditions . . Industrial production methods often involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
1-Cyclopropyl-4-vinyl-1H-indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-Cyclopropyl-4-vinyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-vinyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes like cyclooxygenase (COX) and interact with nuclear receptors, leading to anti-inflammatory and anticancer effects . The specific molecular targets and pathways depend on the substituents and functional groups present on the indole ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Cyclopropyl-4-vinyl-1H-indole with structurally related indole derivatives, focusing on molecular features, physicochemical properties, and functional implications.
Key Differences and Implications:
The methoxyphenyl group in the cyclopentane-fused indole () enhances lipophilicity (higher molecular weight) and may influence binding affinity in biological systems .
Physicochemical Properties :
- Polarity : The nitro group in 2-Cyclopropyl-4-nitro-1H-indole increases its polar surface area (61.6 Ų) compared to the vinyl-substituted compound (~20.7 Ų), suggesting differences in solubility and membrane permeability .
- Lipophilicity : The cyclopentane-fused derivative () has a higher molecular weight (263.33 g/mol) and likely greater lipophilicity than the other compounds, impacting pharmacokinetic profiles .
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